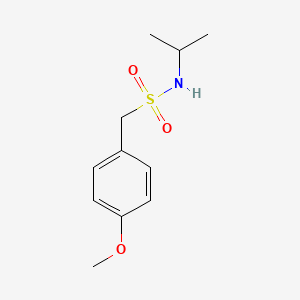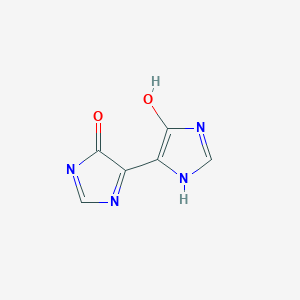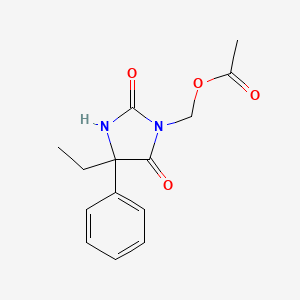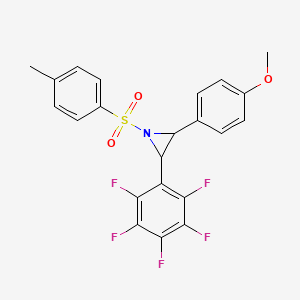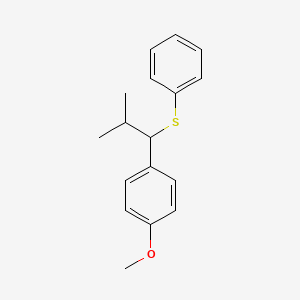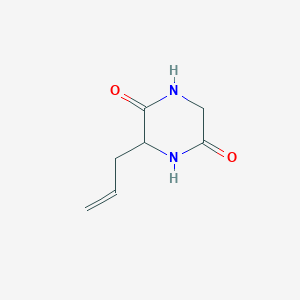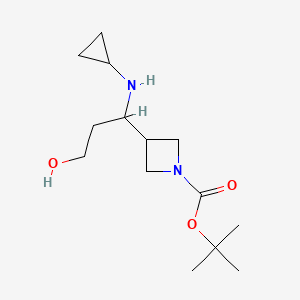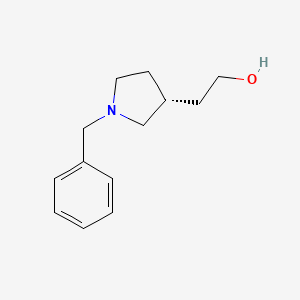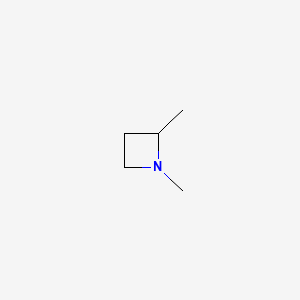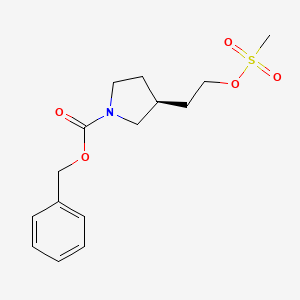
2-(4-Nitrophenoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenoxy)benzonitrile is an organic compound with the molecular formula C13H8N2O3. It is a derivative of benzonitrile, where a nitrophenoxy group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 2-(4-Nitrophenoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-nitrophenol with 2-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Another method involves the use of ionic liquids as catalysts and solvents, which can provide a greener alternative to traditional methods. For example, the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as a catalyst has been shown to be effective in the synthesis of benzonitrile derivatives .
Análisis De Reacciones Químicas
2-(4-Nitrophenoxy)benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen gas, palladium catalysts, and various nucleophiles and oxidizing agents .
Aplicaciones Científicas De Investigación
2-(4-Nitrophenoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenoxy)benzonitrile involves its interaction with specific molecular targets. For example, its antiviral activity is attributed to its ability to inhibit deubiquitinase enzymes, which are crucial for the replication of certain viruses. The compound binds to the active site of these enzymes, preventing them from functioning properly and thereby inhibiting viral replication .
Comparación Con Compuestos Similares
2-(4-Nitrophenoxy)benzonitrile can be compared to other benzonitrile derivatives, such as 4-(2-Nitrophenoxy)benzonitrile and 4-(4-Nitrophenoxy)benzonitrile. These compounds share similar structures but differ in the position of the nitrophenoxy group on the benzene ring. The unique positioning of the nitrophenoxy group in this compound can influence its reactivity and biological activity, making it distinct from its analogs .
Similar Compounds
- 4-(2-Nitrophenoxy)benzonitrile
- 4-(4-Nitrophenoxy)benzonitrile
- Benzonitrile derivatives with various substituents on the benzene ring
These compounds can have different chemical and biological properties based on the nature and position of the substituents .
Propiedades
Fórmula molecular |
C13H8N2O3 |
|---|---|
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
2-(4-nitrophenoxy)benzonitrile |
InChI |
InChI=1S/C13H8N2O3/c14-9-10-3-1-2-4-13(10)18-12-7-5-11(6-8-12)15(16)17/h1-8H |
Clave InChI |
QOYQYHIVFHLNEU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


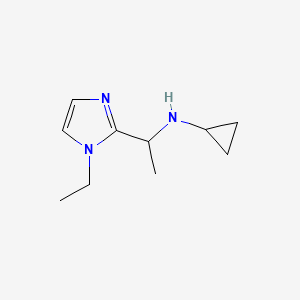
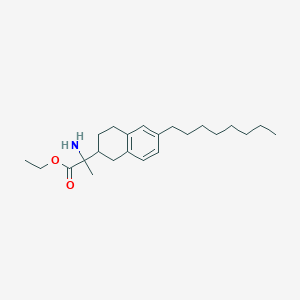
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
